molecular formula C20H14N2O B14509734 Benzamide, N-6-phenanthridinyl- CAS No. 62764-38-9

Benzamide, N-6-phenanthridinyl-

Cat. No.: B14509734
CAS No.: 62764-38-9
M. Wt: 298.3 g/mol
InChI Key: DFTOJYJKKWLXHB-UHFFFAOYSA-N
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Description

Benzamide, N-6-phenanthridinyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenanthridinyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-6-phenanthridinyl- can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods: In industrial settings, the production of benzamides often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-6-phenanthridinyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reducing agents can be used to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Benzamide, N-6-phenanthridinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-6-phenanthridinyl- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death. These properties make it a potential candidate for the development of anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Comparison: Benzamide, N-6-phenanthridinyl- is unique due to its phenanthridinyl group, which imparts distinct chemical and biological properties. Compared to other benzamides, it exhibits different reactivity patterns and potential therapeutic applications. For example, while procainamide is primarily used as an antiarrhythmic agent, Benzamide, N-6-phenanthridinyl- shows promise in cancer therapy and enzyme inhibition .

Properties

CAS No.

62764-38-9

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

N-phenanthridin-6-ylbenzamide

InChI

InChI=1S/C20H14N2O/c23-20(14-8-2-1-3-9-14)22-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,21,22,23)

InChI Key

DFTOJYJKKWLXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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